Acetic methylcarbamothioic anhydride

Description

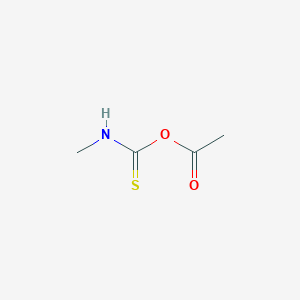

Structure

3D Structure

Properties

Molecular Formula |

C4H7NO2S |

|---|---|

Molecular Weight |

133.17 g/mol |

IUPAC Name |

methylcarbamothioyl acetate |

InChI |

InChI=1S/C4H7NO2S/c1-3(6)7-4(8)5-2/h1-2H3,(H,5,8) |

InChI Key |

OEGIOYAKRWHJHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(=S)NC |

Origin of Product |

United States |

Contextualization Within Anhydride Functional Group Chemistry

Acid anhydrides are derivatives of carboxylic acids formed by the removal of a water molecule from two carboxylic acid groups. libretexts.org This creates a functional group consisting of two acyl groups bonded to the same oxygen atom. wikipedia.org Carbamothioic anhydrides are a specific type of mixed anhydride (B1165640) where one of the acyl groups is derived from a carbamothioic acid (a thio-analogue of a carbamic acid).

The reactivity of anhydrides is characterized by the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack. libretexts.org This reactivity profile positions them as important acylating agents in organic synthesis. The introduction of a sulfur atom in carbamothioic anhydrides, replacing one of the carbonyl oxygens of a standard dicarboxylic anhydride, introduces a new dimension to their chemical properties and reactivity, differentiating them from their more common oxygen-containing counterparts.

Significance and Research Trajectories Within Synthetic Chemistry

Contemporary and Advanced Synthetic Routes

Catalytic Synthesis Strategies

Heterogeneous Catalytic Systems

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and product purification. While direct examples of heterogeneous catalytic synthesis of this compound are scarce, the principles can be extrapolated from the synthesis of mixed carboxylic anhydrides and related compounds.

One potential approach involves the activation of a carboxylic acid or its derivative on a solid support, followed by reaction with a carbamothioate salt. For instance, the use of resin-supported catalysts like Amberlyst-15 has been effective in the esterification of mixed carboxylic-palmitic anhydrides. nih.govresearchgate.net This suggests that a similar system could be devised for the synthesis of carbamothioic anhydrides. The proposed reaction would involve the initial formation of a more reactive acylating agent on the catalyst surface, which then reacts with methylcarbamothioic acid or its corresponding salt.

Another relevant area is the heterogeneous catalytic synthesis of symmetric anhydrides. For example, a copper-based metal-organic framework (Cu-MOF) has been shown to be an efficient heterogeneous catalyst for the synthesis of symmetric carboxylic anhydrides from aldehydes. nih.gov While this method produces symmetric anhydrides, it highlights the potential of MOFs in activating functional groups under heterogeneous conditions. A possible adaptation for a mixed carbamothioic anhydride would require a two-step process or a system with carefully controlled stoichiometry and reactivity of the starting materials.

Table 1: Examples of Heterogeneous Catalysis in Anhydride and Ester Synthesis

| Catalyst | Reactants | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Amberlyst-15 | Mixed Carboxylic-Palmitic Anhydride, Alcohol | Fatty Ester | Good | nih.govresearchgate.net |

| Cu₂(BDC)₂(DABCO) | Aldehyde | Symmetric Carboxylic Anhydride | Excellent | nih.gov |

Multicomponent Reaction Pathways to Carbamothioic Anhydrides

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com While a specific MCR for this compound is not documented, several MCRs involving related functional groups suggest plausible pathways.

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are prime candidates for adaptation. mdpi.com The Passerini reaction, for instance, involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide. A variation using a thiocarboxylic acid in place of a carboxylic acid could potentially lead to the formation of a thioanhydride linkage. Similarly, the Ugi reaction, which involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, could be explored. The reaction of methylamine, a suitable aldehyde or ketone, acetic acid, and a sulfur-containing isocyanide or a related synthon could theoretically lead to a precursor that can be converted to the target anhydride.

Another promising approach involves the use of cyclic thioanhydrides as "linchpins" in multicomponent coupling reactions. acs.orgacs.orgnih.gov In these reactions, the cyclic thioanhydride is opened by a nucleophile, such as an amine, to generate a thioacid, which can then be trapped by an electrophile in the same pot. acs.orgacs.orgnih.gov While this typically leads to amide bond formation, modification of the electrophile to an acylating agent could result in the formation of a mixed anhydride.

Table 2: Relevant Multicomponent Reactions

| Reaction Name | Components | Typical Product | Potential for Carbamothioic Anhydride Synthesis |

|---|---|---|---|

| Passerini Reaction | Carboxylic Acid, Carbonyl, Isocyanide | α-Acyloxy Carboxamide | Use of a thiocarboxylic acid could form a thioanhydride linkage. |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide | A sulfur-containing component could lead to a carbamothioic acid derivative. |

Stereoselective and Chemoselective Synthetic Development

The synthesis of an unsymmetrical anhydride like this compound inherently involves challenges of chemoselectivity. The desired reaction is the acylation of the sulfur atom of methylcarbamothioic acid with acetic anhydride or a related acetylating agent. A key challenge is to prevent the competing acylation of the nitrogen atom and to avoid disproportionation into symmetric anhydrides.

Chemoselectivity:

Achieving chemoselectivity would likely rely on the differential nucleophilicity of the sulfur and nitrogen atoms of the methylcarbamothioate intermediate and the choice of a suitable activating agent for the acetic acid component. The formation of mixed anhydrides from two different carboxylic acids often requires a stepwise approach where one acid is first converted to a more reactive derivative, such as an acyl chloride. google.com A similar strategy could be employed here, where methylcarbamothioic acid is reacted with acetyl chloride. The higher nucleophilicity of sulfur compared to nitrogen in this context would favor the formation of the desired S-acyl bond.

The use of activating agents that form a highly reactive mixed anhydride with one component, which then selectively reacts with the other, is a common strategy. For example, the use of 2-methyl-6-nitrobenzoic anhydride can promote the formation of esters and lactones with high chemoselectivity. wikipedia.org A similar activating agent could potentially be used to activate acetic acid for selective reaction with methylcarbamothioic acid.

Stereoselectivity:

If the carbamothioic acid or the carboxylic acid component contained a chiral center, the synthesis would also need to address stereoselectivity. While there is no inherent chirality in this compound, the principles of stereoselective synthesis are relevant for the broader class of carbamothioic anhydrides.

For instance, stereoselective synthesis of β-thiomannosides has been achieved with excellent diastereoselectivity through the use of a chiral auxiliary and an S(N)2-like displacement. nih.gov This demonstrates that high levels of stereocontrol can be achieved in reactions involving sulfur nucleophiles. In the context of a chiral carbamothioic anhydride, a chiral catalyst or a chiral auxiliary on one of the starting materials could be used to induce stereoselectivity in the formation of the anhydride linkage.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetic acid |

| This compound |

| Acetyl chloride |

| Amberlyst-15 |

| Methylamine |

| Methylcarbamothioic acid |

| 2-Methyl-6-nitrobenzoic anhydride |

| Mixed carboxylic-palmitic anhydrides |

Chemical Reactivity and Mechanistic Investigations of Carbamothioic Anhydrides

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the characteristic reaction of acid anhydrides. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-stage mechanism: addition of the nucleophile to a carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. vanderbilt.edu

Mechanism of Nucleophilic Attack at Carbonyl Centers

The mechanism of nucleophilic attack on an acid anhydride (B1165640) can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. byjus.com In basic conditions, the nucleophile is often deprotonated to form a more potent anionic nucleophile, which readily attacks the carbonyl carbon. byjus.com The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel a carboxylate as the leaving group. masterorganicchemistry.comvanderbilt.edu

While these general mechanisms are well-established for common anhydrides like acetic anhydride, specific kinetic and mechanistic studies on Acetic methylcarbamothioic anhydride are not present in the available literature. Such studies would be necessary to understand the precise influence of the methylcarbamothioic group on the reactivity of the carbonyl centers.

Reactivity Towards Oxygen-Based Nucleophiles

Alcoholysis (Esterification)

The reaction of acid anhydrides with alcohols, known as alcoholysis, yields an ester and a carboxylic acid. vanderbilt.edulibretexts.org This reaction is a common method for the preparation of esters. libretexts.org While acetic anhydride is frequently used for acetylation reactions to form acetate (B1210297) esters, libretexts.org specific examples and detailed conditions for the alcoholysis of this compound are not documented.

Hydrolysis Pathways

Acid anhydrides react with water in a hydrolysis reaction to form two equivalents of the corresponding carboxylic acid. libretexts.orglibretexts.org The hydrolysis of acetic anhydride to form acetic acid is a well-known reaction. libretexts.org Studies on the hydrolysis of anhydrides can provide insight into the stability and reactivity of the compound. However, specific pathways and kinetic data for the hydrolysis of this compound are not described in the scientific literature.

Reactivity Towards Nitrogen-Based Nucleophiles (Amide Formation)

Acid anhydrides react with ammonia (B1221849) and primary or secondary amines to form amides. libretexts.orglibretexts.org This reaction is a standard method for amide synthesis. Typically, two equivalents of the amine are required, as one equivalent is consumed to neutralize the carboxylic acid byproduct. libretexts.org Some vendor information suggests that this compound reacts with amines in nucleophilic acyl substitution reactions, but detailed research findings on the scope, mechanism, and yields of these reactions are absent from peer-reviewed sources.

Reactivity Towards Sulfur-Based Nucleophiles (Thioester Formation)

The reaction of acid anhydrides with thiols can lead to the formation of thioesters and a carboxylic acid. Thioesters are important intermediates in biochemistry. libretexts.org The formation of thioesters from anhydrides is a known transformation in organic synthesis. However, there is no specific information available regarding the reaction of this compound with sulfur-based nucleophiles to form thioesters.

Due to the absence of specific research data for "this compound," it is not possible to provide detailed research findings, interactive data tables, or in-depth mechanistic discussions as requested. The information that is available is for the general class of acid anhydrides, primarily acetic anhydride, and cannot be directly and accurately extrapolated to the specified compound without supporting scientific evidence.

Leaving Group Ejection in Anhydride Reactions

For an asymmetrical or mixed anhydride like this compound, nucleophilic attack can occur at either the acetyl carbonyl carbon or the carbamothioyl carbonyl carbon. This leads to two possible outcomes, as illustrated below:

Attack at the acetyl carbon: This pathway results in the ejection of the methylcarbamothioate anion as the leaving group.

Attack at the carbamothioyl carbon: This pathway leads to the expulsion of the acetate anion.

The preferred pathway and, consequently, the primary leaving group are determined by several factors:

Electrophilicity of the Carbonyl Carbon: The relative partial positive charge on each carbonyl carbon influences where the nucleophile will preferentially attack. Electron-withdrawing groups enhance electrophilicity.

Stability of the Leaving Group: The reaction favors the pathway that ejects the more stable anion (the weaker conjugate base). The stability of the methylcarbamothioate anion compared to the acetate anion is a critical determinant.

Steric Hindrance: The accessibility of each carbonyl group to the incoming nucleophile can also direct the reaction.

In many reactions of mixed anhydrides, the nucleophile attacks the more reactive carbonyl group, which is generally the one that is less sterically hindered and more electrophilic. saskoer.ca

Electrophilic Reaction Modes

The carbonyl carbons in this compound are electrophilic centers, making the molecule susceptible to attack by a wide range of nucleophiles. pearson.com This electrophilicity is the basis for its function as an acylating or carbamoylating agent. Anhydrides are more reactive than corresponding carboxylic acids and esters but generally less reactive than acid halides. saskoer.ca

Aromatic Acylation Reactions (e.g., Friedel-Crafts Acylation)

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. sigmaaldrich.com The reaction typically employs an acyl halide or an anhydride as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com

When this compound is used in a Friedel-Crafts type reaction, it can theoretically act as a source for either an acetyl cation or a methylcarbamoyl cation, leading to two different products: an aryl methyl ketone or an N-methylbenzamide derivative, respectively.

The general mechanism involves the following steps:

The Lewis acid coordinates to one of the carbonyl oxygens (or the thio-carbonyl sulfur), activating the anhydride.

This coordination facilitates the cleavage of the C-O-C anhydride bond to form a highly reactive acylium (or carbamoylium) ion. sigmaaldrich.com

The aromatic ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

A base (often the Lewis acid-leaving group complex) removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final acylated product.

The selectivity between acetylation and carbamoylation would depend on the relative ease of formation of the acetylium versus the methylcarbamoylium ion. While Friedel-Crafts acylations with standard carboxylic anhydrides are well-documented, nih.govresearchgate.net specific studies on the use of carbamothioic anhydrides in this context are scarce.

| Catalyst | Acylating Agent | Aromatic Substrate | Reference |

| Aluminum chloride (AlCl₃) | Acetic Anhydride | Toluene | sigmaaldrich.com |

| Zeolite Beta | Acetic Anhydride | Anisole | researchgate.net |

| Erbium trifluoromethanesulfonate | Acetic Anhydride | Arenes with electron-donating groups | sigmaaldrich.com |

| Imidazolium-based ionic liquid | Acetyl Chloride | Aromatic compounds | sigmaaldrich.com |

| This table presents examples of catalysts used in Friedel-Crafts acylation with a standard anhydride, which serve as a model for potential conditions for reactions with this compound. |

Elucidation of Reaction Intermediates and Transition States

The investigation of reaction mechanisms for transformations involving this compound relies on identifying the transient species that connect reactants to products.

Tetrahedral Intermediates: In nucleophilic acyl substitution reactions, the primary intermediate is a tetrahedral species formed when the nucleophile adds to a carbonyl carbon. libretexts.orgyoutube.com This intermediate contains an sp³-hybridized carbon and an oxyanion. The subsequent collapse of this intermediate, which involves the reformation of the C=O or C=S double bond, passes through a transition state leading to the ejection of the leaving group.

Acylium Ions: In the context of Lewis acid-catalyzed reactions like the Friedel-Crafts acylation, a key intermediate is the acylium ion (R-C≡O⁺). sigmaaldrich.com For this compound, this could be either the acetylium ion (CH₃C≡O⁺) or a methylcarbamoylium ion (CH₃NHC≡S⁺ or CH₃NHC≡O⁺). These highly electrophilic species are what directly react with the aromatic ring.

Cyclic Transition States: In thermal decomposition reactions, some anhydrides are known to proceed through concerted mechanisms involving cyclic transition states. For instance, the thermal decomposition of acetic anhydride to ketene (B1206846) and acetic acid is proposed to occur via a six-membered ring transition state. researchgate.net It is plausible that this compound could undergo similar thermally induced eliminations through analogous cyclic transition states.

Transition State Solvation: The structure and stability of transition states are significantly influenced by the solvent. In the acetylation of aniline (B41778) with acetic anhydride, quantum chemical calculations have shown that polar solvents like acetic acid can stabilize the transition state more effectively than less polar solvents like diethyl ether, thus lowering the activation energy. researchgate.net This stabilization is attributed to the solvent's ability to accommodate charge separation in the transition state.

Kinetic Studies of Carbamothioic Anhydride Transformations

While specific kinetic data for this compound are not extensively reported, the principles of chemical kinetics can be applied by analogy with studies on similar molecules like acetic anhydride. Kinetic studies are crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety. hzdr.de

Determination of Rate Laws and Order of Reactions

The rate law for a reaction is a mathematical expression that relates the reaction rate to the concentrations of reactants. pressbooks.pub It is determined experimentally and provides insight into the molecularity of the rate-determining step. The general form is: rate = k[A]ᵐ[B]ⁿ, where k is the rate constant, and m and n are the reaction orders with respect to reactants A and B. lardbucket.org

For anhydride reactions, the order can vary significantly depending on the specific transformation:

Pseudo-First-Order Reactions: The hydrolysis of acetic anhydride in a large excess of water is often treated as a pseudo-first-order reaction, where the rate is dependent only on the concentration of the anhydride because the water concentration remains effectively constant. etsu.edu

First-Order Reactions: The unimolecular thermal decomposition of acetic anhydride is a first-order process. researchgate.net

Complex Rate Laws: Catalyzed reactions often exhibit more complex rate laws. The carbonylation of methanol (B129727) to produce acetic anhydride, catalyzed by a rhodium complex, was found to be first order with respect to the catalyst and promoter concentrations but zero order with respect to the reactants (methanol and carbon monoxide) under the studied conditions. cjps.org

| Reaction | Reactant(s) | Order | Conditions | Reference |

| Hydrolysis | Acetic Anhydride | Pseudo-First | Aqueous solution | etsu.edu |

| Thermal Decomposition | Acetic Anhydride | First | Gas phase, 500-1400 K | researchgate.net |

| Methanol Carbonylation | Methanol, CO | Zero (reactants), First (catalyst) | Rhodium complex catalyst | cjps.org |

| This table summarizes experimentally determined reaction orders for various transformations of acetic anhydride, providing a framework for predicting the kinetic behavior of this compound. |

Influence of Temperature and Solvents on Reaction Rates

Temperature and solvent are critical parameters that can dramatically alter the rate and outcome of a chemical reaction.

Influence of Temperature: Reaction rates typically increase with temperature, a relationship quantified by the Arrhenius or Eyring equations. nih.gov These equations relate the rate constant k to the activation energy (Ea) or activation parameters (enthalpy ΔH‡ and entropy ΔS‡) and the absolute temperature (T). For example, studies on the esterification of acetic anhydride with methanol have been used to develop kinetic models valid over a wide temperature range to predict thermal behavior, which is essential for safety assessments of exothermic reactions. hzdr.de An increase in temperature provides the reacting molecules with sufficient energy to overcome the activation barrier.

Influence of Solvents: The solvent can influence reaction rates through several mechanisms:

Polarity: Polar solvents can accelerate reactions that involve the formation of charged intermediates or transition states by stabilizing them. cjps.org

Specific Solvation: Solvents can participate directly in the reaction mechanism, for instance, by acting as a proton shuttle. libretexts.org

Microheterogeneity: In mixed solvent systems, such as the water/acetonitrile system used to study acetic anhydride hydrolysis, the formation of micro-aggregates of one solvent within the other can lead to complex, non-linear effects on reaction rates as the solvent composition is varied. etsu.edu A study on the acetylation of aniline found that the reaction was significantly faster in acetic acid than in diethyl ether, which was attributed to the lower activation energy in the more polar, protic solvent. researchgate.net

| Reaction | Solvent System | Observation | Reference |

| Acetic Anhydride Hydrolysis | Water/Acetonitrile | Reaction rate is dependent on solvent mole fraction; complex behavior due to microheterogeneity. | etsu.edu |

| Methanol Carbonylation | Various | Polar solvents accelerate the reaction rate. | cjps.org |

| Acetylation of Aniline | Acetic Acid vs. Diethyl Ether | Rate is higher in acetic acid due to lower activation energy and better transition state stabilization. | researchgate.net |

| This table highlights the observed effects of different solvents on the rates of reactions involving acetic anhydride. |

Information regarding "this compound" is not available in the provided search results.

Following a comprehensive search for "this compound," no specific scientific literature or spectroscopic data (IR, Raman, NMR, or Mass Spectrometry) could be found for this particular chemical compound. The search results predominantly returned information for the more common and structurally different compound, "acetic anhydride."

Due to the lack of available data for "this compound," it is not possible to generate the requested article with the specified detailed outline and content requirements. The instructions to provide thorough, informative, and scientifically accurate content for each section and subsection, including data tables and detailed research findings, cannot be fulfilled.

It is crucial to adhere to the strict instruction of focusing solely on "this compound." Therefore, without any specific information on this compound, the generation of the requested article is not feasible.

Spectroscopic Characterization and Advanced Analytical Methods

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and reactivity.

While a specific single-crystal X-ray diffraction study for "Acetic methylcarbamothioic anhydride" is not publicly available, the methodology for such an analysis would follow established crystallographic procedures. The process would involve growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected.

Software such as SHELXT is commonly used to solve the crystal structure from the diffraction data. nih.gov The refinement of the structural model would yield key crystallographic parameters. For illustrative purposes, a hypothetical set of crystallographic data for "this compound" is presented in Table 1, based on typical values for related organic compounds. nih.govresearchgate.net

Table 1: Hypothetical Crystallographic Data for Acetic methylcarbamothioic anhydride (B1165640)

| Parameter | Hypothetical Value |

| Chemical Formula | C4H7NO2S |

| Formula Weight | 133.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 652.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.356 |

The analysis would also reveal details about the planarity of different parts of the molecule and the nature of intermolecular forces, such as hydrogen bonding or van der Waals interactions, which dictate the crystal packing. researchgate.net

Application of Multivariate Data Analysis in Spectroscopic Studies

Spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) generate large and complex datasets. Multivariate data analysis, a subset of chemometrics, encompasses a range of statistical methods used to analyze these datasets, extract meaningful information, and build predictive models. frontiersin.org

For a compound like "this compound," multivariate analysis could be applied to spectroscopic data for various purposes, including quality control, stability studies, and quantitative analysis in complex mixtures. Common multivariate methods include Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression.

PCA is an exploratory data analysis tool that can be used to identify patterns and groupings within spectroscopic data. For instance, if "this compound" were synthesized under different conditions, PCA of their IR or NMR spectra could reveal systematic variations related to purity or the presence of different conformers.

PLS regression is a predictive modeling technique that can be used to correlate spectroscopic data with a specific property of interest. For example, a PLS model could be developed to predict the concentration of "this compound" in a reaction mixture based on its UV-Vis or NIR spectrum. This approach is widely used in pharmaceutical and chemical manufacturing for process monitoring and quality assurance. frontiersin.org

To illustrate the application of multivariate analysis, consider a hypothetical scenario where the stability of "this compound" is monitored over time using IR spectroscopy. A data matrix would be constructed with the rows representing different time points and the columns representing the absorbance at different wavenumbers. frontiersin.org PCA could then be used to identify the principal components that capture the most significant spectral variations corresponding to the degradation of the compound.

Computational and Theoretical Studies on Carbamothioic Anhydrides

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular geometry and electronic characteristics.

The electronic structure analysis involves mapping the electron density distribution to understand regions of high or low electron density. This is crucial for identifying electrophilic and nucleophilic sites within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

Table 1: Predicted Geometrical and Electronic Parameters for Acetic Methylcarbamothioic Anhydride (B1165640) (Theoretical) Note: These values are hypothetical and represent typical outputs from DFT calculations, as specific literature data for this exact compound is unavailable.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Bond Lengths | ||

| C=S | ~1.65 Å | Indicates double bond character of the thiocarbonyl group. |

| C-O (anhydride) | ~1.40 Å | Reflects the single bond character within the anhydride linkage. |

| C=O (acetyl) | ~1.21 Å | Typical length for a carbonyl double bond. |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Suggests its electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates its electron-accepting potential. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap implies higher kinetic stability. |

| Dipole Moment | ~3.5 D | Suggests a polar molecule, influencing its solubility and intermolecular interactions. |

DFT calculations are instrumental in exploring the reactivity of acetic methylcarbamothioic anhydride. By mapping the molecular electrostatic potential (MEP) onto the electron density surface, regions susceptible to electrophilic or nucleophilic attack can be visualized. For this molecule, the thiocarbonyl sulfur and carbonyl oxygen atoms are expected to be regions of negative potential (nucleophilic), while the associated carbon atoms would be sites of positive potential (electrophilic).

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

While specific QSAR/QSPR models for this compound are not documented, models developed for related pesticides or fungicides containing the carbamothioate moiety are relevant. These models typically use a set of molecular descriptors calculated from the chemical structure. Descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

A general QSAR/QSPR model would take the form of a linear or non-linear equation: Activity/Property = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to derive the model. For a series of carbamothioic anhydrides, such a model could correlate their structural features with a specific activity, like insecticidal potency, by quantifying how changes in structure affect the target property.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more sophisticated analysis by considering the three-dimensional fields surrounding the molecules.

To perform a 3D-QSAR study, a set of structurally related molecules and their corresponding activity data are required. The molecules are aligned based on a common scaffold.

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecules and a probe atom placed at various points on a 3D grid.

CoMSIA calculates similarity indices in addition to steric and electrostatic fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

The resulting data is analyzed using PLS to generate a model that can be visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure—such as adding bulky groups, or changing electrostatic or hydrophobic character—would likely increase or decrease biological activity. For this compound, these maps could guide the design of more potent analogues by indicating favorable and unfavorable regions around its molecular frame.

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation could be used to study its behavior in a solvent (like water) or its interaction with a biological target, such as an enzyme's active site.

The simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings. This can uncover stable binding poses, conformational changes upon binding, and the specific intermolecular interactions that stabilize the complex. Key interactions would include hydrogen bonds, hydrophobic interactions, and electrostatic contacts. Analyzing the stability of these interactions over the course of the simulation provides deep insights into the binding affinity and mechanism of action at a dynamic, atomic level.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and extent of various non-covalent interactions.

The analysis involves partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other surrounding molecules. The resulting three-dimensional surface, known as the Hirshfeld surface, is color-coded based on different properties to highlight specific intermolecular contacts.

Key mapped properties include:

d_norm : This property, normalized contact distance, is calculated based on the distances of any point on the surface to the nearest nucleus inside the surface (d_i) and the nearest nucleus outside the surface (d_e), relative to their van der Waals radii. Negative d_norm values, typically colored red, indicate intermolecular contacts shorter than the sum of the van der Waals radii, signifying strong interactions like hydrogen bonds. Positive values (blue) represent longer contacts, while white areas denote contacts around the van der Waals separation.

Shape Index : This descriptor illustrates the local curvature of the Hirshfeld surface. It is particularly useful for identifying π-π stacking interactions, which appear as characteristic adjacent red (concave) and blue (convex) triangular patches.

Curvedness : This property reflects the flatness of the surface. Low curvedness values correspond to flat areas, which are often indicative of planar stacking arrangements between molecules.

Although no specific data for this compound is available, a study on 3-acetoxy-2-methylbenzoic anhydride revealed that H···H (45.5%), O···H (29.5%), and C···H (12.4%) interactions were the most significant contributors to its crystal packing. nih.gov A similar analysis of this compound would be expected to reveal the roles of its sulfur and nitrogen atoms in hydrogen bonding and other intermolecular contacts.

Energy Framework Analysis

Energy framework analysis is a computational tool that provides a quantitative understanding of the intermolecular interaction energies within a crystal, offering a visual representation of the crystal's energetic topology. This method calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between a central molecule and its surrounding neighbors.

The total interaction energy (E_tot) is the sum of these components:

E_tot = E_ele + E_pol + E_dis + E_rep

Where:

E_ele is the electrostatic energy, arising from the interaction of static charge distributions.

E_pol is the polarization energy, resulting from the distortion of molecular electron clouds.

E_dis is the dispersion energy, an attractive force originating from instantaneous fluctuations in electron density.

E_rep is the exchange-repulsion energy, a short-range repulsive term due to the Pauli exclusion principle.

The calculated interaction energies for molecular pairs are then used to construct an "energy framework." In this visualization, cylinders connect the centroids of interacting molecules, with the radius of the cylinder being proportional to the magnitude of the interaction energy. Typically, different colors are used to represent the electrostatic (often red) and dispersion (often green) components, as well as the total energy (often blue).

For example, in the analysis of 2-[2-(methoxycarbonyl)-3,6-bis(methoxymethoxy)phenyl]acetic acid, energy frameworks indicated that electrostatic energy contributions were the dominant stabilizing factor in the crystal structure. mdpi.com A similar analysis for this compound would elucidate the energetic hierarchy of its intermolecular interactions and provide a clear picture of its supramolecular architecture.

Applications in Advanced Synthetic Chemistry and Material Science Research

Role as Versatile Acylating Agents in Organic Synthesis

Acetic methylcarbamothioic anhydride (B1165640) serves as a potent acylating agent, capable of transferring either the acetyl or the methylcarbamothioyl group to a variety of nucleophiles. The outcome of the acylation is dependent on the relative reactivity of the two carbonyl centers and the nature of the nucleophile. Generally, the acetyl group is more electrophilic and thus more readily transferred. This reactivity is harnessed in the synthesis of esters, amides, and other acyl derivatives under mild conditions. organic-chemistry.orgepa.gov

The acylation process involves the nucleophilic attack on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the more stable leaving group, which is typically the salt of the other acid component. For instance, in the reaction with an alcohol, the acetyl group is transferred to form an ester, with the methylcarbamothioate anion acting as the leaving group. This selective acylation is a key feature of mixed anhydrides and allows for controlled synthetic strategies. mdpi.com

The versatility of acetic methylcarbamothioic anhydride as an acylating agent is further enhanced by the ability to modulate the reaction conditions to favor the transfer of one group over the other. Factors such as the solvent, temperature, and the presence of catalysts can influence the selectivity of the acylation reaction.

| Nucleophile | Product of Acetylation | Product of Methylcarbamothioylation |

| Alcohol (R-OH) | Acetate (B1210297) Ester (R-OAc) | N-Methylthiocarbamate Ester |

| Amine (R-NH2) | Acetamide (R-NHAc) | N-Methylthiourea Derivative |

| Thiol (R-SH) | Thioacetate (R-SAc) | Dithiocarbamate Derivative |

Intermediate in the Synthesis of Complex Molecules

The dual functionality of this compound makes it a valuable intermediate in the synthesis of complex molecules where sequential or differential functionalization is required. By first utilizing one of the acyl groups in a transformation, the remaining functionality can be carried through subsequent reaction steps before being employed in a later stage of the synthesis. This approach is particularly useful in the construction of multifunctional molecules and natural products. rsc.org

For example, the methylcarbamothioyl group can be used to protect an amine or alcohol functionality while the acetyl group is involved in a separate reaction. Later in the synthetic sequence, the methylcarbamothioyl group can be cleaved or modified, revealing the original functional group for further elaboration. This strategy of using a reactive group as a temporary protecting group is a powerful tool in multistep synthesis.

Furthermore, the synthesis of heterocyclic compounds can be facilitated by the use of this compound. The reactive acyl groups can participate in intramolecular cyclization reactions, leading to the formation of various ring systems containing nitrogen, sulfur, and oxygen atoms. The specific heterocycle formed depends on the nature of the substrate and the reaction conditions employed.

Derivatization and Analogue Synthesis for Mechanistic Probes

In medicinal chemistry and chemical biology, understanding the mechanism of action of bioactive molecules is crucial. This compound can be employed as a derivatizing agent to synthesize analogues of lead compounds, which can then be used as mechanistic probes. By introducing either an acetyl or a methylcarbamothioyl moiety into a molecule, researchers can study how these modifications affect its biological activity, binding affinity, and metabolic stability. rsc.orgnih.gov

The synthesis of a series of analogues with systematic variations in their structure allows for the establishment of structure-activity relationships (SAR). For instance, replacing a key functional group in a drug candidate with an acetyl or methylcarbamothioyl group can help to elucidate the importance of that functional group for its biological function.

Moreover, the methylcarbamothioyl group, with its unique electronic and steric properties, can serve as a bioisostere for other functional groups, such as esters or amides. The synthesis of such bioisosteric analogues using this compound can lead to the discovery of new compounds with improved pharmacokinetic or pharmacodynamic profiles.

| Original Functional Group | Bioisosteric Replacement | Potential Application |

| Ester | N-Methylthiocarbamate | Probing enzyme-substrate interactions |

| Amide | N-Methylthiourea | Modifying hydrogen bonding capacity |

| Hydroxyl | Acetate | Altering lipophilicity and cell permeability |

Utilization in Targeted Chemical Modifications of Materials

The reactivity of this compound extends to the field of material science, where it can be used for the targeted chemical modification of material surfaces. The ability to introduce acetyl or methylcarbamothioyl groups onto the surface of polymers, nanoparticles, or other materials can significantly alter their properties, such as hydrophobicity, biocompatibility, and chemical reactivity.

For instance, the surface of a polymer with hydroxyl or amine functionalities can be acylated with this compound to introduce acetyl groups, thereby increasing its hydrophobicity. Conversely, the introduction of the more polar methylcarbamothioyl group could enhance the material's interaction with polar solvents or other molecules.

This surface modification can be employed to create materials with specific functionalities for a variety of applications, including:

Biomaterials: Modifying the surface of implants to improve biocompatibility and reduce immune response.

Sensors: Functionalizing the surface of sensor materials to enhance their selectivity and sensitivity towards specific analytes.

Chromatography: Creating stationary phases with tailored surface chemistry for improved separation of complex mixtures.

The use of mixed anhydrides like this compound in materials science offers a versatile and controllable method for the fine-tuning of material properties to meet the demands of advanced technological applications.

Green Chemistry Principles in Carbamothioic Anhydride Synthesis and Utilization

Development of Sustainable Synthetic Methodologies

The development of sustainable synthetic routes for compounds like Acetic methylcarbamothioic anhydride (B1165640) is a cornerstone of green chemistry. This involves a departure from traditional methods that often rely on volatile organic solvents and harsh reaction conditions.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. By eliminating the solvent, this methodology reduces waste, lowers costs, and can lead to improved reaction rates and selectivity. For the synthesis of a carbamothioic anhydride, a solvent-free approach would involve the direct reaction of precursors, potentially a methyl isothiocyanate and an acetic anhydride or a related activated carboxylic acid derivative, under controlled temperature and pressure. The absence of a solvent minimizes the environmental burden associated with solvent production, use, and disposal.

Aqueous-Phase Reaction Environments

Utilizing water as a reaction medium offers a green alternative to organic solvents due to its non-toxic, non-flammable, and abundant nature. While the reactants for the synthesis of Acetic methylcarbamothioic anhydride may have limited water solubility, techniques such as phase-transfer catalysis or the use of surfactants could facilitate reactions in an aqueous environment. The hydrophobic effect of water can also enhance reaction rates and selectivity in certain organic reactions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes. This rapid heating can lead to increased yields and cleaner reaction profiles with fewer by-products. The synthesis of this compound could potentially be accelerated under microwave irradiation, leading to a more energy-efficient process compared to conventional heating methods.

Ultrasound-Assisted Processes

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in the reaction medium create localized hot spots with high temperatures and pressures, accelerating mass transfer and chemical transformations. An ultrasound-assisted synthesis of this compound could offer a more efficient and less energy-intensive route compared to traditional methods.

Strategies for Maximizing Atom Economy and Minimizing By-Product Formation

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy is achieved when most of the atoms from the reactants are incorporated into the final product, minimizing the generation of by-products.

For the synthesis of this compound, a reaction with high atom economy would be an addition reaction. For instance, the direct addition of methyl isothiocyanate to acetic anhydride would, in principle, have a 100% atom economy. However, the reactivity and potential side reactions would need to be carefully managed to minimize the formation of unwanted substances.

Table 1: Theoretical Atom Economy for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Desired Product | By-products | Theoretical Atom Economy |

| Methyl isothiocyanate | Acetic anhydride | This compound | None (in ideal reaction) | 100% |

| Methylamine, Carbon disulfide, Acetyl chloride | - | This compound | Hydrochloric acid, Hydrogen sulfide | < 100% |

This table presents a simplified, theoretical comparison and does not account for practical yields or side reactions.

Integration of Renewable Feedstocks and Biocatalysis

The use of renewable feedstocks and biocatalysis are key pillars of green chemistry, aiming to reduce reliance on fossil fuels and employ nature's catalysts for chemical transformations.

While the direct synthesis of this compound from renewable resources is a complex challenge, some of the precursors could potentially be derived from biomass. For example, acetic acid can be produced through the fermentation of biomass.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. While specific enzymes for the synthesis of carbamothioic anhydrides are not well-established, enzyme-catalyzed approaches could be explored for the formation of the key functional groups within the target molecule, potentially leading to a more sustainable and efficient synthetic route.

Table 2: Potential Renewable Feedstocks and Biocatalytic Steps

| Process Component | Conventional Source | Potential Renewable/Biocatalytic Alternative |

| Acetic Acid Moiety | Petroleum-based synthesis | Fermentation of biomass |

| Methylamine Moiety | Haber-Bosch process and methanol (B129727) | Biocatalytic amination of renewable precursors |

| Thioic Acid Formation | Inorganic sulfur reagents | Enzymatic sulfur transfer reactions |

Lack of Verifiable Scientific Data on this compound Precludes In-Depth Analysis of its Environmentally Benign Catalytic Synthesis

A thorough investigation into the scientific literature and patent databases has revealed a significant lack of verifiable information on the chemical compound "this compound." This absence of foundational knowledge, including established synthetic routes, makes it impossible to provide a detailed and scientifically accurate analysis of environmentally benign catalytic systems for its synthesis and utilization as requested.

The inquiry, which centered on the green chemistry principles applicable to the production of this specific mixed anhydride, could not be fulfilled due to the compound's apparent obscurity in peer-reviewed chemical literature. While a single commercial chemical supplier lists "this compound" and provides basic, unverified spectroscopic and safety data, this is insufficient to form the basis of a scientific article.

Searches for analogous compounds, such as mixed carboxylic-thiocarbamic anhydrides, and general methods for their synthesis did not yield specific catalytic systems that could be reliably extrapolated to the target compound. The principles of green chemistry in catalysis focus on aspects like atom economy, use of renewable feedstocks, and the design of safer chemicals and reaction conditions. However, without a known synthetic pathway for this compound, any discussion of its "green" catalytic synthesis would be purely speculative.

Similarly, the request for detailed research findings and data tables could not be met. The design of environmentally benign catalytic systems is a data-driven field, relying on comparative studies of catalyst performance, reaction yields, and selectivity under various conditions. No such data could be located for this compound.

Given the constraints of providing a professional and authoritative article based on diverse and credible sources, and the lack of such sources for the specified compound, it is not feasible to generate the requested content without resorting to fabrication.

Therefore, a detailed article on the design of environmentally benign catalytic systems for the synthesis and utilization of this compound cannot be produced at this time. Further research and publication on the fundamental chemistry of this compound would be required before such an analysis becomes possible.

Future Research Directions and Emerging Frontiers

Discovery of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount to enabling deeper investigation into the properties and applications of Acetic methylcarbamothioic anhydride (B1165640). Current synthetic strategies for related unsymmetrical anhydrides and thiocarbamates can be extrapolated and refined for the target molecule.

Future research will likely focus on one-pot syntheses and the use of novel coupling reagents to improve efficiency and yield. For instance, methods for generating unsymmetrical anhydrides from N-benzoylsaccharins and benzoic acid derivatives could be adapted. organic-chemistry.org Similarly, the synthesis of N-acylthiocarbamates through a one-pot procedure involving acyl chlorides and ammonium (B1175870) thiocyanate, followed by reaction with an alcohol, presents a viable conceptual framework. researchgate.net

A significant advancement would be the development of catalytic methods. A light-mediated, copper-catalyzed process for producing aliphatic, symmetric acid anhydrides from alkyl halides offers a potential starting point for exploring catalytic routes to unsymmetrical, sulfur-containing anhydrides. organic-chemistry.org Furthermore, the synthesis of thiocarbamates from Boc-protected amines using tert-butoxide lithium as the sole base represents a sustainable and efficient approach that could be investigated for the formation of the methylcarbamothioic acid precursor or its direct incorporation into the anhydride structure. nih.govrsc.org

The table below outlines potential novel synthetic pathways, drawing inspiration from related chemistries.

| Pathway Description | Potential Reagents and Conditions | Key Advantages |

| One-Pot Acyl-Thiocarbamoylation | Acyl chloride, Ammonium thiocyanate, Methanol (B129727) | Convergent synthesis, potentially high yielding. researchgate.net |

| Unsymmetrical Anhydride Synthesis via Activated Amides | N-acetylsaccharin, Methylcarbamic acid | Mild conditions, high yields for related compounds. organic-chemistry.org |

| Catalytic Carbonylation Approaches | Methyl iodide, Carbon monoxide, Methylthiocarbamate salt | Potential for direct incorporation of the carbonyl group. |

| Sustainable Synthesis from Protected Amines | Boc-protected methylamine, Acetic anhydride, t-BuOLi | Avoids hazardous reagents and metal catalysts. nih.govrsc.org |

| Reductive Cleavage and Acylation | Dithiocarbamate disulfide, Zn/ZrCl4, Acetic anhydride | A novel method for forming thioesters from anhydrides. researchgate.net |

Exploration of Unprecedented Reactivity Profiles

The dual electrophilic nature of Acetic methylcarbamothioic anhydride, with reactive centers at both the acetyl and methylcarbamothioyl carbonyl carbons, suggests a rich and underexplored reactivity profile. The reactivity of mixed anhydrides is known to be influenced by both steric and electronic factors, leading to selective reactions with nucleophiles. mdpi.comresearchgate.net

Future investigations will likely probe the chemoselectivity of its reactions with a diverse range of nucleophiles, including amines, alcohols, and thiols. The reaction with amines, for example, could potentially lead to either N-acetylated thioureas or N-methylcarbamoylated amides, depending on which carbonyl group is preferentially attacked. libretexts.org The use of Lewis acids could further modulate this reactivity, as seen in the acylation reactions of other mixed anhydrides. researchgate.net

Furthermore, the photochemical reactivity of related N-acylthiocarbamates, which can undergo Norrish Type-II cleavage, suggests that this compound may also exhibit interesting photochemical transformations. rsc.org The presence of the sulfur atom could also open up unique reaction pathways, such as those seen in the synthesis of unsymmetrical disulfides or other sulfur-containing heterocycles. organic-chemistry.orgrsc.org

The following table details potential areas of reactivity exploration.

| Reactivity Type | Potential Reactants | Expected Products | Research Focus |

| Nucleophilic Acyl Substitution | Amines, Alcohols, Thiols | Amides, Esters, Thioesters | Chemoselectivity, steric and electronic effects. mdpi.comlibretexts.org |

| Photochemical Reactions | UV irradiation | Cleavage or rearrangement products | Exploring Norrish-type reactions and other photo-induced transformations. rsc.org |

| Cyclization Reactions | Intramolecular nucleophiles | Heterocyclic compounds | Synthesis of novel sulfur and nitrogen-containing ring systems. |

| Reactions with Organometallic Reagents | Grignard reagents, Organolithiums | Ketones, Tertiary alcohols | Formation of new carbon-carbon bonds. vu.nl |

| Lewis Acid Catalyzed Reactions | Various Lewis acids | Enhanced reactivity and selectivity | Modulating the electrophilicity of the carbonyl centers. researchgate.net |

Advancements in In-Situ Spectroscopic and Computational Techniques

To fully understand the transient intermediates and complex reaction mechanisms that may be involved in the synthesis and reactions of this compound, the application of advanced in-situ spectroscopic and computational methods will be indispensable.

In-situ FTIR and NMR spectroscopy can provide real-time monitoring of reaction progress, allowing for the identification of short-lived intermediates. mt.com For example, the formation and decomposition of mixed carbamic-phosphoric anhydrides in enzymatic systems have been studied using such techniques, providing a precedent for investigating analogous non-enzymatic systems. nih.gov Mass spectrometry, particularly under various ionization conditions (EI, CI, ESI), can elucidate fragmentation pathways and provide structural information on reaction products and intermediates, as has been demonstrated for acylthiocarbamates. researchgate.net

Computational studies, using methods such as Density Functional Theory (DFT), will be crucial for predicting molecular geometries, electronic structures, and reactivity. researchgate.net Such studies can help to rationalize observed chemoselectivity by calculating the relative activation energies for nucleophilic attack at the different carbonyl centers. rsc.org Furthermore, computational modeling can aid in the interpretation of spectroscopic data, as demonstrated by the combined experimental and theoretical studies on salicylaldehyde-based thiosemicarbazones. nih.gov

| Technique | Application | Expected Insights |

| In-Situ FTIR Spectroscopy | Real-time reaction monitoring. mt.com | Identification of transient intermediates, kinetic data. |

| In-Situ NMR Spectroscopy | Structural elucidation of species in solution. | Characterization of stable and unstable intermediates. rsc.org |

| Mass Spectrometry (MS/MS) | Fragmentation analysis. researchgate.net | Confirmation of product structures and elucidation of reaction pathways. |

| Density Functional Theory (DFT) | Calculation of molecular properties. researchgate.net | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. rsc.org |

| X-ray Crystallography | Solid-state structure determination. | Definitive structural confirmation of stable derivatives or the parent compound if crystallizable. rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methodologies from the laboratory bench to practical applications can be significantly accelerated through the adoption of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the ability to rapidly screen reaction conditions and generate compound libraries. amt.uknih.gov

Flow chemistry is particularly well-suited for handling reactive intermediates and exothermic reactions, which may be relevant to the synthesis and reactions of this compound. wuxiapptec.comresearchgate.net The continuous nature of flow processing allows for precise control of residence time, temperature, and stoichiometry, which can be leveraged to optimize reaction yields and selectivities. mdpi.com The synthesis of other thiocarbamates has been successfully demonstrated in flow systems. mdpi.com

Automated synthesis platforms can be employed for high-throughput screening of reaction conditions, catalysts, and substrates, significantly accelerating the discovery of optimal synthetic protocols. imperial.ac.ukchemspeed.com These platforms can also be used to synthesize libraries of derivatives of this compound for biological screening or materials science applications. The development of automated systems capable of performing multi-step syntheses further expands the possibilities for producing complex molecules derived from this scaffold. fu-berlin.denih.gov

| Technology | Application | Potential Benefits |

| Flow Chemistry | Synthesis and reactions of this compound. amt.ukwuxiapptec.com | Enhanced safety, improved control over reaction parameters, scalability. |

| Automated Synthesis Platforms | High-throughput reaction optimization and library synthesis. imperial.ac.ukchemspeed.com | Accelerated discovery of optimal conditions, rapid generation of derivatives. |

| Robotic Systems | Multi-step synthesis and work-up. nih.govfu-berlin.de | Increased efficiency and reproducibility for complex synthetic sequences. |

| In-line Analytics (e.g., FTIR, HPLC) | Real-time monitoring of flow reactions. mt.comnih.gov | Rapid process optimization and quality control. |

Q & A

Q. What are the critical safety protocols for handling acetic anhydride in laboratory settings?

Acetic anhydride is highly corrosive, flammable, and reactive with water, alcohols, and amines. Key precautions include:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is required if vapor concentrations exceed 1 ppm (TLV) .

- Ventilation: Work in a fume hood to avoid inhalation of vapors (LC50 inh rat: 1000 ppm/4h) .

- Storage: Keep in tightly sealed containers away from moisture and heat sources (flash point: 54°C) .

- Emergency Measures: Neutralize spills with sodium bicarbonate and rinse affected skin/eyes with water for 15+ minutes .

Q. How is acetic anhydride typically synthesized, and why is it often purchased commercially?

While acetic anhydride can be synthesized via ketene intermediates (H₂C=C=O + CH₃COOH → (CH₃CO)₂O, ΔH = −63 kJ/mol) , most labs procure it due to:

- Cost-Efficiency: Industrial-scale production via methyl acetate carbonylation (using Rh/Li iodide catalysts) reduces costs .

- Safety: Handling ketene gas (toxic and explosive) poses significant risks .

- Purity: Commercial grades (e.g., ≥99% GC purity) ensure consistency for sensitive reactions like peptide capping .

Q. What are the primary applications of acetic anhydride in organic synthesis?

- Acylation: Reacts with amines (e.g., aniline → acetanilide) and alcohols (e.g., cellulose → cellulose acetate) .

- Dehydration Agent: Facilitates esterifications (e.g., aspirin synthesis from salicylic acid) .

- Derivatization: Enhances volatility of polar compounds for GC analysis (e.g., carbohydrate acetylation) .

Advanced Research Questions

Q. How can reaction conditions be optimized for solvent-free acetylation using acetic anhydride?

A study on eugenyl acetate synthesis employed Lipozyme TL IM (immobilized lipase) in a solvent-free system:

Q. What methodologies are used to analyze the kinetics of acetic anhydride hydrolysis?

Raman microscopy with band-target entropy minimization (BTEM) revealed:

- Rate Constants: Hydrolysis follows pseudo-first-order kinetics in aqueous systems .

- Spectral Signatures: Distinct peaks for acetic anhydride (ν(C=O) at 1800 cm⁻¹) and acetic acid (ν(C=O) at 1710 cm⁻¹) enable real-time monitoring .

- Flow-Through Systems: Reduce experimental noise by maintaining consistent reactant concentrations .

Q. How does orthogonal experimental design improve acetylation efficiency in material science?

In modifying windmill palm fibers, a 3-factor orthogonal array (Table 2) identified key variables:

| Factor | Levels | Optimal Value |

|---|---|---|

| Acetic anhydride concentration | 5–15% (v/v) | 10% |

| Reaction time | 1–5 hours | 3 hours |

| Catalyst (H₂SO₄) | 0.5–2.5% (w/w) | 1.5% |

| Optimal conditions increased fiber hydrophobicity by 40% . | ||

Q. What challenges arise in scaling up acetic anhydride-mediated reactions?

- Heat Management: Exothermic reactions (e.g., aspirin synthesis) require jacketed reactors to maintain ΔT < 5°C .

- Byproduct Control: Hydrolysis to acetic acid necessitates anhydrous conditions (e.g., molecular sieves) .

- Catalyst Recovery: Rhodium-based catalysts in industrial production require costly recycling processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.